2,3-Dihydro-1-benzofuran-3-carboxylic acid
Overview
Description
2,3-Dihydro-1-benzofuran-3-carboxylic acid is a compound with the molecular formula C9H8O3 . It has a molecular weight of 164.16 g/mol . The IUPAC name for this compound is 2,3-dihydro-1-benzofuran-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11) . The Canonical SMILES for this compound is C1C(C2=CC=CC=C2O1)C(=O)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.16 g/mol . It has a computed XLogP3-AA value of 1.2 , which indicates its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 164.047344113 g/mol .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-3-carboxylic acid”, have shown strong anti-tumor activities . They have been utilized as potential natural drug lead compounds . For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Antibacterial Properties
Benzofuran compounds have demonstrated significant antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Effects
These compounds also exhibit anti-oxidative activities . This property can be harnessed in the development of drugs for diseases caused by oxidative stress .
Anti-Viral Applications
Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-Inflammatory Treatment
Benzofuran derivatives, such as bergapten, can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .
Synthesis of Anticancer Agents
“2,3-Dihydro-1-benzofuran-3-carboxylic acid” is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which are used as anticancer agents .
Inhibitor Effect Against Cancer and Microbial Diseases
Chemical Synthesis
Benzofuran compounds are used in chemical synthesis . Novel methods for constructing benzofuran rings have been discovered in recent years . This compound is conducive to the construction of complex benzofuran ring systems .
Safety and Hazards
Future Directions
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-3-carboxylic acid, have attracted attention due to their biological activities and potential applications as drugs . New methods for constructing benzofuran rings have been discovered in recent years , which could pave the way for the development of new benzofuran-based drugs in the future.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .
Pharmacokinetics
The compound has a predicted density of 1347±006 g/cm3, a melting point of 116-118°C, and a boiling point of 3405±310°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects would likely result from the compound’s interaction with its cellular targets and its impact on various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydro-1-benzofuran-3-carboxylic acidFor example, the compound is relatively stable at room temperature but may decompose at higher temperatures .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIFJUFOAYMXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340201 | |
Record name | 2,3-Dihydro-1-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-3-carboxylic acid | |
CAS RN |
39891-55-9 | |
Record name | 2,3-Dihydro-1-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,3-Dihydrobenzofuran-3-carboxylic acid synthesized in the laboratory?
A: One efficient synthetic route involves an intramolecular C-H insertion reaction. An aryldiazoester containing a chiral auxiliary is treated with a catalytic amount of Rh2(R-DOSP)4. This reaction yields optically active trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic acid esters in high yield and selectivity.
Q2: Where does 2,3-Dihydrobenzofuran-3-carboxylic acid occur naturally?
A: This compound is found as a ferulic acid dehydrodimer in the cell walls of various plants. It forms through the oxidative coupling of ferulate esters, specifically through an 8-5' radical coupling. Researchers have identified this compound in significant amounts in rye bran, with concentrations being significantly higher in the bran fraction compared to the starchy endosperm.
Q3: What is the significance of micelles in the synthesis of 2,3-Dihydrobenzofuran-3-carboxylic acid?
A: Research shows that micellar solutions, particularly those formed by quaternary ammonium salts like hexadecyltrimethylammonium hydroxide, can influence the regioselectivity of ferulic acid dimerization. Using a biomimetic peroxidase-H2O2 system in these micellar solutions allows for the synthesis of specific regioisomers of ferulic acid dehydrodimers, including trans-5-[(E)-2-carboxyvinyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid. This method not only offers a novel synthetic route but also provides insights into the regiospecificity of these compounds' formation in biological systems.
Q4: Has 2,3-Dihydrobenzofuran-3-carboxylic acid demonstrated any potential for biological activity?
A: While research on this specific compound is ongoing, studies have shown that dihydrobenzofuran derivatives isolated from the ethnomedicinal plant Polygonum barbatum exhibit anticancer properties. This finding suggests that further investigation into the biological activities of 2,3-Dihydrobenzofuran-3-carboxylic acid, particularly in the context of cancer, is warranted.
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